1,1-Diethoxybut-3-yn-2-one

Descripción

Contextualizing Acetylenic Ketones in Contemporary Chemical Research

Acetylenic ketones, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group, have emerged as pivotal intermediates in modern organic synthesis. rsc.orgresearchgate.net Their unique electronic properties and reactivity make them indispensable building blocks for the construction of complex molecular architectures. rsc.org

Significance of α,β-Unsaturated Acetylenic Ketones as Synthons

α,β-Unsaturated acetylenic ketones, also known as ynones, are highly versatile synthons in organic chemistry. rsc.orgnih.gov The conjugation of the alkyne and ketone functionalities results in a bifunctional molecule with distinct electrophilic centers, rendering them susceptible to a variety of nucleophilic attacks. researchgate.net This dual reactivity allows for their participation in a wide array of chemical transformations, including Michael additions, cycloadditions, and rearrangements, to generate diverse carbocyclic and heterocyclic frameworks. rsc.orguib.no The electron-withdrawing nature of the carbonyl group activates the triple bond for nucleophilic addition, while the carbonyl carbon itself remains a site for classical nucleophilic attack. This inherent reactivity has made ynones valuable precursors in the synthesis of natural products and biologically active molecules. rsc.orgresearchgate.net

Historical Perspective on the Utilization of Conjugated Ynones in Organic Chemistry

The use of conjugated ynones in organic synthesis has a rich history, with their synthetic potential being recognized for over a century. researchgate.net Early research focused on their fundamental reactivity, exploring their behavior in the presence of various nucleophiles. Over the past few decades, there has been a significant expansion in the understanding and application of ynone reactivity. researchgate.netresearchgate.net The development of transition-metal-catalyzed reactions has particularly revolutionized their use, enabling highly selective and efficient transformations. researchgate.net Methodologies such as the acyl Sonogashira reaction have become standard for the synthesis of ynone derivatives, which are then utilized in the construction of complex heterocyclic systems. researchgate.net This has solidified the role of conjugated ynones as indispensable tools in the arsenal (B13267) of synthetic organic chemists. rsc.org

Overview of 1,1-Diethoxybut-3-yn-2-one as a Versatile Building Block

Among the various acetylenic ketones, this compound has garnered significant attention as a versatile and highly reactive building block in organic synthesis. researchgate.netresearchgate.net Its unique structural features and predictable reactivity patterns make it an attractive starting material for the synthesis of a wide range of organic compounds. researchgate.netmdpi.com

Structural Features and Reactivity Potential of the Ketone and Alkyne Moieties

This compound is a conjugated terminal acetylenic ketone. researchgate.netresearchgate.net The presence of the diethoxy acetal (B89532) at the C-1 position significantly influences its reactivity. The molecule possesses two primary sites of reactivity: the electrophilic carbon-carbon triple bond and the carbonyl carbon.

The conjugated system makes the β-carbon of the alkyne susceptible to Michael addition by various nucleophiles. researchgate.netthieme-connect.com This reaction is often stereospecific, with the stereochemistry of the resulting α,β-unsaturated ketone depending on the nature of the nucleophile. researchgate.netthieme-connect.com For instance, ammonia (B1221849) and primary amines typically yield Z-alkenones, while secondary amines and alcohols afford E-alkenones. researchgate.netthieme-connect.com

Furthermore, this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. researchgate.netuib.no The primary cycloaddition products, however, are often unstable and tend to aromatize to form benzene (B151609) derivatives. uib.no The reactivity of the ynone in these reactions can be influenced by substituents on the diene. uib.no

The ketone functionality can also undergo typical carbonyl reactions. For example, it can be reduced to the corresponding alcohol. mdpi.com The diethoxyacetyl moiety can be reduced with sodium borohydride (B1222165) under Luche conditions to afford the corresponding alcohol in high yield. mdpi.com

Below is a table summarizing the key structural and reactivity features of this compound.

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C8H12O3 |

| Key Functional Groups | Ketone, Alkyne, Acetal |

| Reactivity Profile | Michael Acceptor, Dienophile in Diels-Alder reactions, Carbonyl reductions |

Comparison with Related Ynone Systems in Synthetic Applications

This compound exhibits distinct reactivity compared to other ynone systems, primarily due to the presence of the diethoxy acetal group. For instance, in Diels-Alder reactions, while but-3-yn-2-one is a commonly used dienophile, the introduction of the diethoxy groups in this compound influences the reactivity and the stability of the resulting adducts. uib.no The electronic impact of the ethoxy groups is considered less significant than their steric influence on the reaction. uib.no

Compared to ynones with trifluoromethyl groups, which are known for their high reactivity, this compound offers a different reactivity profile that can be advantageous in certain synthetic strategies. mdpi.com The presence of the acetal provides a handle for further transformations that are not possible with simple alkyl or aryl ynones. researchgate.net For example, deketalization under acidic conditions can reveal a new reactive site. researchgate.net

The table below provides a comparison of this compound with other representative ynone systems.

| Ynone System | Key Structural Feature | Common Synthetic Applications |

| This compound | Diethoxy acetal at C-1 | Michael additions, Diels-Alder reactions, synthesis of heterocycles. researchgate.netresearchgate.net |

| But-3-yn-2-one | Terminal alkyne, methyl ketone | Diels-Alder reactions, synthesis of natural products. uib.no |

| Aryl-substituted Ynones | Aromatic ring attached to the alkyne | Synthesis of heterocycles, natural products. tandfonline.com |

| Trifluoromethyl-containing Ynones | CF3 group | Diels-Alder reactions, synthesis of fluorinated heterocycles. mdpi.com |

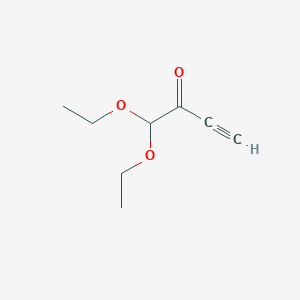

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-diethoxybut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLPCTZTKHBEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of 1,1 Diethoxybut 3 Yn 2 One

Synthetic Routes from Precursor Compounds

The preparation of 1,1-diethoxybut-3-yn-2-one is most commonly achieved from specifically designed precursor molecules that already contain a significant portion of the target's carbon skeleton and functional groups.

The compound 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB) serves as a key precursor for the synthesis of this compound. uib.noresearchgate.net TEB itself is synthesized from ethyl vinyl ether and is noted to be stable in neutral and basic aqueous solutions but unstable in acidic conditions. uib.noresearchgate.net This reactivity in acidic media is exploited for its conversion into the target ynone. researchgate.net

The most direct and efficient method to produce this compound from TEB is through an acid-catalyzed deketalization. researchgate.net Under optimized acidic aqueous conditions, TEB undergoes a transformation that selectively removes one of the ketal groups to form the ketone functionality. This reaction has been reported to proceed in quantitative yield, making it a highly effective synthetic step. researchgate.net

| Precursor | Reaction Type | Key Condition | Yield |

| 3,3,4,4-Tetraethoxybut-1-yne (TEB) | Deketalization | Acidic aqueous media | Quantitative researchgate.net |

An alternative synthetic strategy involves the use of the acetylide of TEB (TEB⁻) as a nucleophile in multi-step reaction sequences. researchgate.net The terminal alkyne of TEB can be deprotonated to form 3,3,4,4-tetraethoxybut-1-yne acetylide. This acetylide can then react with various electrophiles, such as epoxides, to form more complex structures. researchgate.net For instance, the reaction of TEB-lithium with a mixture of oxirane and BF₃, followed by hydrolysis, yields homopropargylic alcohols in approximately 80% yield. researchgate.net When the counterion is MgBr⁺, the reaction with substituted epoxides tends to yield propargylic alcohols in good yields. researchgate.net These alcohol intermediates would then require subsequent oxidation and deketalization steps to yield the final this compound structure.

Beyond the routes starting from TEB, other synthetic approaches have been investigated to prepare analogs of this compound, demonstrating the versatility of ynone synthesis.

Syntheses starting from 1-hexyne (B1330390) have been developed to produce related structures like 1,1-diethoxyoct-3-yn-2-one. researchgate.net These methods illustrate a general strategy where a different alkyne starting material is used to build the core structure, suggesting a potential pathway to the target compound by using acetylene (B1199291) as the starting alkyne.

In synthetic routes starting from 1-hexyne to prepare 1,1-diethoxyoct-3-yn-2-one, reagents such as 1,1-diethoxyacetonitrile (DAN) and 1-(diethoxyacetyl)piperidine (DAP) have been utilized. researchgate.net These reagents serve as sources for the diethoxyacetyl group, which is a key structural feature of the final product. researchgate.net

| Starting Material | Key Reagents | Product (Analog) |

| 1-Hexyne | 1,1-Diethoxyacetonitrile (DAN) | 1,1-Diethoxyoct-3-yn-2-one researchgate.net |

| 1-Hexyne | 1-(Diethoxyacetyl)piperidine (DAP) | 1,1-Diethoxyoct-3-yn-2-one researchgate.net |

Alternative Synthetic Pathways

Synthesis via Ethyl 2,2-Diethoxyacetate

A plausible synthetic route to this compound commencing with ethyl 2,2-diethoxyacetate involves a two-step process. The initial step is the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride, which then undergoes reaction with an organometallic acetylide reagent.

First, ethyl 2,2-diethoxyacetate is hydrolyzed to 2,2-diethoxyacetic acid. This transformation can be achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to yield the free carboxylic acid.

Subsequently, the 2,2-diethoxyacetic acid is converted to its more reactive acyl chloride derivative, 2,2-diethoxyacetyl chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction of carboxylic acids with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

The final step involves the reaction of 2,2-diethoxyacetyl chloride with an ethynyl (B1212043) organometallic reagent. A suitable reagent for this transformation is ethynylmagnesium bromide, a Grignard reagent. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound after an aqueous workup.

Table 1: Proposed Reaction Scheme for Synthesis via Ethyl 2,2-Diethoxyacetate

| Step | Reactant | Reagents | Product |

| 1 | Ethyl 2,2-diethoxyacetate | 1. NaOH (aq), Reflux2. H₃O⁺ | 2,2-Diethoxyacetic acid |

| 2 | 2,2-Diethoxyacetic acid | SOCl₂ or (COCl)₂, DMF (cat.) | 2,2-Diethoxyacetyl chloride |

| 3 | 2,2-Diethoxyacetyl chloride | Ethynylmagnesium bromide, THF | This compound |

Advanced Synthetic Strategies and Catalysis

Advanced synthetic methodologies offer alternative pathways to ynones, often providing improved yields and milder reaction conditions. The following sections explore the application of established synthetic strategies to the preparation of this compound.

Exploration of Wohl and Lange Methodology

The Wohl degradation is a known method in carbohydrate chemistry for the chain shortening of aldoses. wikipedia.orgpearson.comchemistrysteps.comlibretexts.orgyoutube.com This reaction typically involves the conversion of an aldose to an oxime, followed by dehydration to a nitrile and subsequent cleavage of the C1-C2 bond. While the Wohl degradation is a well-established reaction, its direct application to the synthesis of α,β-ynones like this compound from a suitable precursor is not readily apparent in the surveyed chemical literature. The methodology is primarily focused on the degradation of sugar chains and does not typically result in the formation of an ynone functionality.

Similarly, a specific, widely recognized ynone synthesis methodology attributed to "Lange" has not been identified in a broad survey of chemical literature. It is possible that this refers to a more specialized or less commonly cited method.

Application of Weinreb Amide in Ynone Synthesis

The Weinreb-Nahm ketone synthesis is a highly reliable and widely used method for the preparation of ketones, and it can be effectively applied to the synthesis of ynones. This methodology involves the reaction of an N-methoxy-N-methylamide, also known as a Weinreb amide, with an organometallic reagent. A key advantage of this method is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents with other acylating agents like acyl chlorides or esters.

For the synthesis of this compound, the required intermediate is N-methoxy-N-methyl-2,2-diethoxyacetamide. This Weinreb amide can be prepared from 2,2-diethoxyacetyl chloride, which is synthesized from 2,2-diethoxyacetic acid as described in section 2.1.2.3. The reaction involves treating the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane. chemicalbook.com

Once the N-methoxy-N-methyl-2,2-diethoxyacetamide is obtained, it is then reacted with a suitable ethynylating agent. An appropriate choice is a lithium acetylide, which can be prepared by treating acetylene with a strong base like n-butyllithium at low temperatures. The acetylide anion then adds to the Weinreb amide to form a stable chelated intermediate, which upon acidic workup, yields the desired this compound.

Table 2: Proposed Reaction Scheme for Weinreb Amide Synthesis of this compound

| Step | Reactant | Reagents | Product |

| 1 | 2,2-Diethoxyacetyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Triethylamine, Dichloromethane | N-methoxy-N-methyl-2,2-diethoxyacetamide |

| 2 | N-methoxy-N-methyl-2,2-diethoxyacetamide | 1. Lithium acetylide, THF, -78 °C2. H₃O⁺ | This compound |

Advanced Spectroscopic and Mechanistic Studies on 1,1 Diethoxybut 3 Yn 2 One Transformations

Elucidation of Reaction Pathways and Intermediates

The reactivity of 1,1-diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, has been explored in several key organic transformations. Mechanistic studies reveal its participation in reactions such as Michael additions and Diels-Alder cycloadditions.

In Michael additions, this compound reacts with various nitrogen and oxygen nucleophiles. The predominant reaction pathway involves a monoaddition, leading to the formation of β-substituted α,β-unsaturated ketones. researchgate.net The reaction proceeds stereospecifically, with the geometry of the resulting alkene dependent on the nature of the attacking nucleophile. researchgate.net

In the context of Diels-Alder reactions, this compound serves as a dienophile. uib.no When reacted with conjugated dienes, the initially formed cyclohexa-1,4-diene adducts are typically unstable. uib.no These intermediates rapidly undergo aromatization, leading to the isolation of substituted benzene (B151609) derivatives as the final products. uib.no For instance, reactions with dienes like isoprene (B109036) and 2,3-dimethyl-1,3-butadiene (B165502) at reflux temperatures yield 2,2-diethoxyacetylated methylated benzene derivatives. uib.no The primary cycloadducts were not detected, indicating their transient nature as reaction intermediates. uib.no

A summary of observed reaction pathways is presented below.

| Reaction Type | Reactant | Intermediate | Final Product |

| Michael Addition | Nitrogen or Oxygen Nucleophiles | Not isolated | β-substituted α,β-unsaturated ketones researchgate.net |

| Diels-Alder | Conjugated Dienes (e.g., isoprene) | Unstable cyclohexa-1,4-diene adduct uib.no | Aromatized benzene derivatives uib.no |

Stereochemical Analysis of Reaction Products

The stereochemical outcomes of reactions involving this compound are highly dependent on the reaction type and the specific reagents used. Analysis focuses on the determination of Z/E stereochemistry in addition products and the potential for diastereoselectivity and enantioselectivity in more complex transformations.

In the Michael addition of nucleophiles to this compound, the stereochemistry of the resulting α,β-unsaturated ketone product is notably influenced by the nucleophile's structure. researchgate.net The determination of the product's configuration as either Z (zusammen) or E (entgegen) is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond. pressbooks.pub

Systematic studies have revealed a distinct pattern:

Ammonia (B1221849) and Primary Amines predominantly yield Z-alkenones. researchgate.net

Secondary Amines and Alcohols afford E-alkenones. researchgate.net

This stereospecificity suggests a mechanistic pathway where the geometry of the transition state is controlled by the class of the nucleophile.

| Nucleophile Class | Predominant Product Stereochemistry |

| Ammonia (NH₃) | Z |

| Primary Amines (R-NH₂) | Z researchgate.net |

| Secondary Amines (R₂-NH) | E researchgate.net |

| Alcohols (R-OH) | E researchgate.net |

While specific studies on the diastereoselective and enantioselective transformations of this compound are not extensively detailed in the provided sources, the principles of stereoselective synthesis can be applied to its known reactions. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity involves the formation of one enantiomer in excess of the other, often through the use of chiral catalysts or reagents.

In reactions like the Diels-Alder cycloaddition, the facial selectivity of the diene's approach to the dienophile (this compound) could be influenced by chiral catalysts, potentially leading to enantioenriched products. princeton.edu Organocatalysis, for example, has been successfully employed to achieve high enantioselectivity in Diels-Alder reactions with other α,β-unsaturated ketones by activating the dienophile through the formation of a chiral iminium ion. princeton.edu

Similarly, for Michael additions, the use of a chiral organocatalyst could create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule and resulting in an enantioenriched product. Such strategies are pivotal in modern asymmetric synthesis for producing optically active compounds. scispace.com High diastereoselectivity has been observed in related intramolecular reactions of alkynones, suggesting that controlling the three-dimensional arrangement of reactants can effectively favor the formation of a specific stereoisomer. researchgate.net

In Situ Monitoring Techniques for Reaction Progress

Real-time analysis of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com For transformations involving this compound, in situ monitoring techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

FTIR Spectroscopy: This technique is well-suited for monitoring reaction progress by tracking changes in the vibrational frequencies of functional groups. mt.comjascoinc.com An Attenuated Total Reflectance (ATR) probe can be directly inserted into the reaction vessel, allowing for continuous measurement without sample extraction. mt.comclairet.co.uk For reactions of this compound, one could monitor the disappearance of the characteristic alkyne (C≡C) and ketone (C=O) stretching bands of the starting material and the concurrent appearance of new bands corresponding to the product, such as a carbon-carbon double bond (C=C). clairet.co.ukirdg.org

NMR Spectroscopy: In situ NMR provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. nih.gov By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. nih.govbeilstein-journals.org This method is particularly powerful for identifying unexpected intermediates and elucidating complex reaction mechanisms. beilstein-journals.org For example, in a reaction of this compound, the distinct signals of the ethoxy group protons and the acetylenic proton would decrease, while new signals corresponding to the product structure would emerge and grow. researchgate.net

A comparison of these two primary techniques is outlined below.

| Technique | Advantages | Monitored Parameters for this compound Reactions |

| In Situ FTIR | Rapid data acquisition, widely available, sensitive to functional group changes. mt.comirdg.org | Disappearance of alkyne/ketone C=O peaks; Appearance of alkene C=C and product-specific peaks. |

| In Situ NMR | Provides detailed structural information, quantitative concentration data, ability to identify intermediates. nih.govbeilstein-journals.orgnih.gov | Decrease in reactant proton/carbon signals; Increase in product proton/carbon signals; Detection of transient intermediate signals. |

Q & A

Q. How should researchers document unexpected results, such as anomalous byproducts in acetal hydrolysis?

- Methodological Answer: Detail all observations in lab notebooks, including reaction color changes or precipitates. Characterize byproducts via LC-MS/MS and 2D NMR (COSY, HSQC). Use mechanistic hypotheses (e.g., acid-catalyzed retro-aldol pathways) to guide further experiments. Transparent reporting in publications is essential—cite divergent literature precedents and propose testable hypotheses for future work .

Interdisciplinary Applications

Q. Can this compound serve as a precursor for bioactive heterocycles, and what screening protocols are recommended?

- Methodological Answer: Yes, it is a key intermediate for pyrazoles and furans. For pyrazole synthesis, react with hydrazines in ethanol (reflux, 6h), then screen products against enzyme targets (e.g., COX-2) using fluorescence-based assays. Use high-throughput LC-MS to quantify IC₅₀ values and validate hits with dose-response curves (triplicate runs) .

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Methodological Answer: Conduct a hazard assessment (NFPA ratings: flammability 2, reactivity 1). Use explosion-proof reactors for large-scale (>100g) reactions. Install scrubbers to neutralize acidic vapors (e.g., from HCl byproducts). Train personnel in emergency procedures for solvent fires and chemical spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.